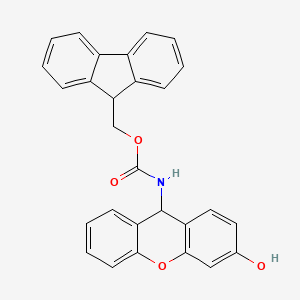
(9H-Fluoren-9-yl)methyl (3-hydroxy-9H-xanthen-9-yl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(9H-Fluoren-9-yl)methyl (3-hydroxy-9H-xanthen-9-yl)carbamate is a complex organic compound with the molecular formula C28H21NO4 This compound is known for its unique structural features, which include a fluorenyl group and a xanthene moiety linked through a carbamate bond
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (9H-Fluoren-9-yl)methyl (3-hydroxy-9H-xanthen-9-yl)carbamate typically involves the reaction of (9H-Fluoren-9-yl)methyl chloroformate with 3-hydroxy-9H-xanthene-9-ylamine. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the formation of the carbamate linkage. The reaction conditions generally include:
- Solvent: Dichloromethane or tetrahydrofuran
- Temperature: Room temperature to 40°C
- Reaction time: 12-24 hours
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
(9H-Fluoren-9-yl)methyl (3-hydroxy-9H-xanthen-9-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or quinones.
Reduction: Reduction reactions can convert the carbamate group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the fluorenyl or xanthene moieties.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or halides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluorenone derivatives, while reduction can produce amine-functionalized compounds.
Aplicaciones Científicas De Investigación
(9H-Fluoren-9-yl)methyl (3-hydroxy-9H-xanthen-9-yl)carbamate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Employed in the development of fluorescent probes for imaging and diagnostic purposes.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of advanced materials with specific optical and electronic properties.
Mecanismo De Acción
The mechanism of action of (9H-Fluoren-9-yl)methyl (3-hydroxy-9H-xanthen-9-yl)carbamate involves its interaction with specific molecular targets. The compound can bind to proteins or nucleic acids, altering their function and activity. The pathways involved may include:
Fluorescence: The xanthene moiety can emit fluorescence upon excitation, making it useful in imaging applications.
Enzyme Inhibition: The compound may inhibit certain enzymes by binding to their active sites.
Signal Transduction: It can modulate cellular signaling pathways by interacting with key proteins.
Comparación Con Compuestos Similares
Similar Compounds
(Fluoren-9-ylmethoxy)carbonyl (Fmoc) amino acid azides: Used in peptide synthesis and share the fluorenyl group.
Trifluorotoluene: An organic compound with similar solvating properties but different applications.
Uniqueness
(9H-Fluoren-9-yl)methyl (3-hydroxy-9H-xanthen-9-yl)carbamate is unique due to its dual functional groups (fluorenyl and xanthene), which provide distinct optical and chemical properties. This makes it particularly valuable in applications requiring fluorescence and specific reactivity.
Propiedades
Fórmula molecular |
C28H21NO4 |
|---|---|
Peso molecular |
435.5 g/mol |
Nombre IUPAC |
9H-fluoren-9-ylmethyl N-(3-hydroxy-9H-xanthen-9-yl)carbamate |
InChI |
InChI=1S/C28H21NO4/c30-17-13-14-23-26(15-17)33-25-12-6-5-11-22(25)27(23)29-28(31)32-16-24-20-9-3-1-7-18(20)19-8-2-4-10-21(19)24/h1-15,24,27,30H,16H2,(H,29,31) |
Clave InChI |
ABGQOXIZMUEHIU-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC4C5=C(C=C(C=C5)O)OC6=CC=CC=C46 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(S)-8-BEnzyl 3-ethyl 2,8-diazaspiro[4.5]decane-3,8-dicarboxylate](/img/structure/B12945308.png)
![7-Bromo-8-(1-hydroxycyclohexyl)-2-oxo-2H-selenopheno[3,2-h]chromene-3-carboxylic acid](/img/structure/B12945316.png)
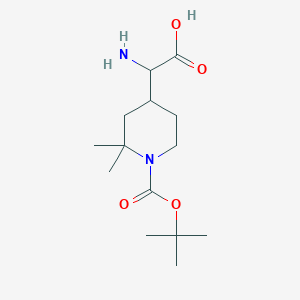
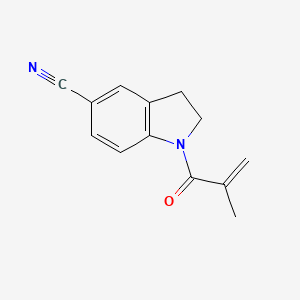
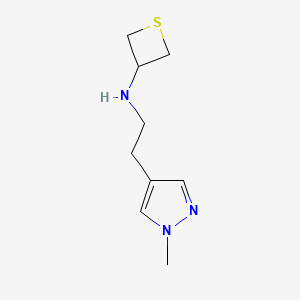
![4-(12-bromo-4-chloro-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaen-6-yl)morpholine](/img/structure/B12945330.png)
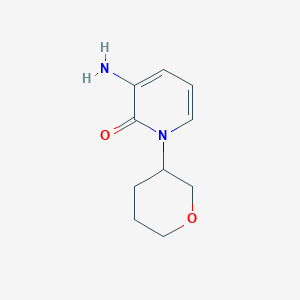
![1h-Pyrrolo[2,3-c]pyridine-3-acetic acid,4-methoxy-a-oxo-7-pyrazinyl-](/img/structure/B12945345.png)
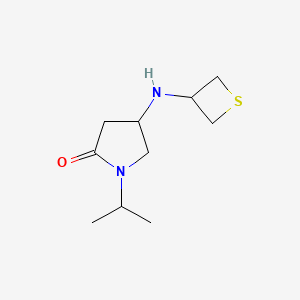

![7-Fluoro-5-methyl-6-oxo-5,6-dihydro-4H-benzo[f]imidazo[1,5-a][1,4]diazepine-3-carboxylic acid](/img/structure/B12945369.png)
![3-Bromo-2-(3-chlorophenyl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole](/img/structure/B12945382.png)
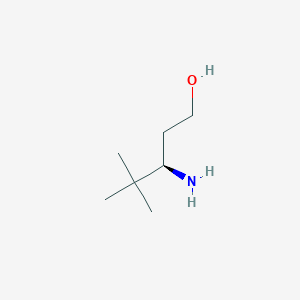
![2-Bromo-1-[2-(piperidin-1-yl)-1H-imidazol-5-yl]ethan-1-one](/img/structure/B12945404.png)
